Cas no 87026-45-7 (4-Chloro-5-methoxy-2-(methylthio)pyrimidine)

4-Chloro-5-methoxy-2-(methylthio)pyrimidine structure
87026-45-7 structure
Produktname:4-Chloro-5-methoxy-2-(methylthio)pyrimidine
CAS-Nr.:87026-45-7
MF:C6H7ClN2OS
MW:190.650578737259
MDL:MFCD00223689
CID:722970
PubChem ID:243511

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Pyrimidine, 4-chloro-5-methoxy-2-(methylthio)-
    • 4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
    • 4-Chloro-5-Methoxy-2-(Methylthio)pyriMidine
    • 4-chloro-5-methoxy-2-methylsulfanylpyrimidine
    • C6H7ClN2OS
    • 4-Chlor-5-methoxy-2-methylmercapto-pyrimidin
    • 4-Chlor-5-methoxy-2-methylthio-pyrimidin
    • 4-Chloro-5-methoxy-2-methylthiopyrimidine
    • chloromethoxymethylsulfanylpyrimidine
    • pyrimidine,4-chloro-5-methoxy-2-(methylthio)
    • 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
    • NSC53416
    • SWERHXRSRVRUFG-UHFFFAOYSA-N
    • SBB091204
    • FCH840583
    • HP21484
    • HC210548
    • AK325759
    • 5-m
    • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine (ACI)
    • NSC 53416
    • 4J-396S
    • DTXSID50287920
    • NSC-53416
    • 5-methoxy-4-chloro-2-methylthio-pyrimidine
    • SCHEMBL167812
    • MFCD00223689
    • CS-0045718
    • 87026-45-7
    • 2-methylsulphenyl-4-chloro-5-methoxy-pyrimidine
    • C76843
    • J-515058
    • InChI=1/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H
    • SB57817
    • AKOS005070420
    • 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
    • MDL: MFCD00223689
    • Inchi: 1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
    • InChI-Schlüssel: SWERHXRSRVRUFG-UHFFFAOYSA-N
    • Lächelt: ClC1C(OC)=CN=C(SC)N=1

Berechnete Eigenschaften

  • Genaue Masse: 189.99700
  • Monoisotopenmasse: 189.9967617g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 127
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 60.3
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2

Experimentelle Eigenschaften

  • Schmelzpunkt: 73-77°
  • Siedepunkt: 285.5°C at 760 mmHg
  • PSA: 60.31000
  • LogP: 1.86050

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Sicherheitsinformationen

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Zolldaten

  • HS-CODE:2933599090
  • Zolldaten:

    China Zollkodex:

    2933599090

    Übersicht:

    2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C277130-250mg
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7
250mg
$ 970.00 2022-03-28
Chemenu
CM255451-1g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
1g
$486 2021-08-04
eNovation Chemicals LLC
D766982-5g
4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
87026-45-7 97%
5g
$255 2024-06-07
Enamine
EN300-259899-10g
4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
87026-45-7
10g
$3362.0 2023-09-14
abcr
AB257178-250mg
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine, 95%; .
87026-45-7 95%
250mg
€119.10 2025-02-17
A2B Chem LLC
AC17193-250mg
4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
87026-45-7 95%
250mg
$30.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCH472-5g
4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine
87026-45-7 95%
5g
¥2462.0 2024-04-16
Aaron
AR004OFP-250mg
4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
87026-45-7 98%
250mg
$16.00 2025-01-22
Ambeed
A111461-1g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
1g
$68.0 2024-04-16
Ambeed
A111461-5g
4-Chloro-5-methoxy-2-(methylthio)pyrimidine
87026-45-7 95%
5g
$303.0 2024-04-16

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled
1.2 cooled; 4 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
Referenz
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol
2.1 -
3.1 Reagents: Phosphorus oxychloride
Referenz
Design, synthesis and biological activities evaluation of N-(substituted benzoyl)-N'-4,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine (thio) ureas
Wei, Kailun; et al, Youji Huaxue, 2020, 40(7), 2127-2134

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
Referenz
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referenz
Design, synthesis and biological activities evaluation of N-(substituted benzoyl)-N'-4,7-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine (thio) ureas
Wei, Kailun; et al, Youji Huaxue, 2020, 40(7), 2127-2134

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
Referenz
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Water ;  cooled
2.1 Reagents: Potassium hydroxide ;  40 min, rt; 1 h, rt → 65 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, 0 °C → 80 °C; 80 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  neutralized, rt
Referenz
Synthesis and Antitumor Activity of Novel N-Benzoyl-N'-substituted Pyrimidinyl (Thio)semicarbazide Derivatives
Song, Gaopeng; et al, Letters in Drug Design & Discovery, 2016, 13(4), 329-334

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled
1.2 cooled; 4 h, rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ;  40 min; 1 h, 65 °C; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Phosphorus oxychloride ;  cooled; 1 h, 80 °C; cooled
2.2 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referenz
Design, synthesis and biological activities of N-(substituted benzoyl)-N'-(5-methoxyl-2-methylsulfanylpyrimidin-4-amino)(thio)ureas
Li, Chengkun; et al, Youji Huaxue, 2014, 34(11), 2296-2303

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Raw materials

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Preparation Products

4-Chloro-5-methoxy-2-(methylthio)pyrimidine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:87026-45-7)4-Chloro-5-methoxy-2-(methylthio)pyrimidine
A853922
Reinheit:99%
Menge:5g
Preis ($):273.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:87026-45-7)4-CHLORO-5-METHOXY-2-(METHYLSULFANYL)PYRIMIDINE
sfd17408
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung